N-[3-(2-chloroacetamido)phenyl]benzamide
CAS No.: 1233188-83-4
Cat. No.: VC2930564
Molecular Formula: C15H13ClN2O2
Molecular Weight: 288.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1233188-83-4 |
|---|---|
| Molecular Formula | C15H13ClN2O2 |
| Molecular Weight | 288.73 g/mol |
| IUPAC Name | N-[3-[(2-chloroacetyl)amino]phenyl]benzamide |
| Standard InChI | InChI=1S/C15H13ClN2O2/c16-10-14(19)17-12-7-4-8-13(9-12)18-15(20)11-5-2-1-3-6-11/h1-9H,10H2,(H,17,19)(H,18,20) |
| Standard InChI Key | DWNHTHNQFOAYLP-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC(=O)CCl |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC(=O)CCl |
Introduction
Chemical Identity and Structural Characteristics
Basic Information
N-[3-(2-chloroacetamido)phenyl]benzamide is an organic compound with the molecular formula C15H13ClN2O2. It is identified in chemical databases by its CID 56923582 and CAS number 1233188-83-4. The compound was first recorded in chemical databases on March 31, 2012, with the most recent modification to its entry occurring on February 22, 2025 .
Structural Features
The structural configuration of N-[3-(2-chloroacetamido)phenyl]benzamide consists of a benzamide moiety linked to a phenyl ring at the meta position, which bears a chloroacetamido group. This arrangement creates a molecule with multiple potential interaction sites for biological targets, particularly through its amide bonds and chlorine-containing functional group .
| Property | Value |
|---|---|
| Molecular Formula | C15H13ClN2O2 |
| Molecular Weight | 288.73 g/mol |
| IUPAC Name | N-[3-[(2-chloroacetyl)amino]phenyl]benzamide |
| Synonyms | N-[3-(2-chloroacetamido)phenyl]benzamide, 1233188-83-4, MFCD20492081 |
| InChI | InChI=1S/C15H13ClN2O2/c16-10-14(19)17-12-7-4-8-13(9-12)18-15(20)11-5-2-1-3-6-11/h1-9H,10H2,(H,17,19)(H,18,20) |
| InChIKey | DWNHTHNQFOAYLP-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC(=O)CCl |
Table 1: Chemical identification and properties of N-[3-(2-chloroacetamido)phenyl]benzamide
Chemical Properties and Reactivity
Chemical Reactivity
The reactivity of N-[3-(2-chloroacetamido)phenyl]benzamide is primarily determined by its functional groups:
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The chloroacetamido group contains a reactive chlorine atom that can participate in nucleophilic substitution reactions.
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The amide bonds can undergo hydrolysis under appropriate conditions.
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The aromatic rings can engage in electrophilic aromatic substitution reactions.
These reactive sites make the compound suitable as an intermediate in organic synthesis and potential medicinal chemistry applications .
Biological Activities and Applications
Structure-Activity Relationships
The biological activity of N-[3-(2-chloroacetamido)phenyl]benzamide and related compounds can be attributed to their structural features:
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The chloroacetamido group often acts as an electrophilic center that can interact with nucleophilic sites in biological targets.
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The benzamide moiety provides rigidity and potential interactions through hydrogen bonding.
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The meta-substitution pattern creates a specific spatial arrangement that may be optimal for interaction with certain biological receptors.
Table 2: Biological activities of structurally related benzamide derivatives
Comparison with Structurally Related Compounds
3-[(2-Chloroacetyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide
This compound (CID 2363664) shares significant structural similarity with N-[3-(2-chloroacetamido)phenyl]benzamide but features a trifluoromethyl group on the phenyl ring. The addition of this group likely enhances lipophilicity and potentially alters binding interactions with biological targets. It has a molecular weight of 356.72 g/mol and was first recorded in chemical databases on July 15, 2005 .
3-chloro-N-(3-(4-chlorobenzamido)phenyl)benzamide
This related compound (CID 46880110) features chloro substituents on both aromatic rings, which distinguishes it from N-[3-(2-chloroacetamido)phenyl]benzamide. The presence of these halogen substituents may confer different physicochemical properties and biological activities compared to the target compound .
| Compound | Molecular Formula | Molecular Weight (g/mol) | Distinguishing Features |
|---|---|---|---|
| N-[3-(2-chloroacetamido)phenyl]benzamide | C15H13ClN2O2 | 288.73 | Chloroacetamido group |
| 3-[(2-Chloroacetyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide | C16H12ClF3N2O2 | 356.72 | Trifluoromethyl group |
| 3-chloro-N-(3-(4-chlorobenzamido)phenyl)benzamide | C20H14Cl2N2O2 | 385.24 | Two chloro substituents on aromatic rings |
Table 3: Comparison of N-[3-(2-chloroacetamido)phenyl]benzamide with structurally related compounds
Research Applications
Medicinal Chemistry
In medicinal chemistry, N-[3-(2-chloroacetamido)phenyl]benzamide serves as a valuable scaffold for the development of therapeutic agents. The compound's reactive chloroacetamido group allows for further functionalization, enabling the creation of derivative libraries for structure-activity relationship studies. These derivatives can be screened for various biological activities, including antimicrobial, antiparasitic, and anticancer properties .
Organic Synthesis
Future Research Directions
Comprehensive Biological Evaluation
Future research should focus on a comprehensive evaluation of N-[3-(2-chloroacetamido)phenyl]benzamide's biological activities, particularly against pathogenic microorganisms and parasites. Screening against a panel of bacterial strains, fungi, and protozoan parasites would provide valuable insights into its potential therapeutic applications .
Structure-Activity Relationship Studies
Systematic modification of N-[3-(2-chloroacetamido)phenyl]benzamide's structure, followed by biological evaluation, would elucidate the importance of specific structural features for activity. Such studies could lead to the development of more potent and selective derivatives with enhanced pharmacological properties .
Mechanism of Action Investigations
Elucidating the mechanism of action of N-[3-(2-chloroacetamido)phenyl]benzamide is crucial for understanding its biological effects. Studies employing techniques such as protein crystallography, enzyme inhibition assays, and cellular imaging would provide insights into how the compound interacts with its biological targets .
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